4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid
Description
Properties
CAS No. |
1037535-51-5 |
|---|---|
Molecular Formula |
C12H14Cl2N2O3 |
Molecular Weight |
305.15 g/mol |
IUPAC Name |
(2S)-4-(2,4-dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-2-15-10(12(18)19)6-11(17)16-9-4-3-7(13)5-8(9)14/h3-5,10,15H,2,6H2,1H3,(H,16,17)(H,18,19)/t10-/m0/s1 |
InChI Key |
ORRXMFBDJCPDPE-JTQLQIEISA-N |
SMILES |
CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Isomeric SMILES |
CCN[C@@H](CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Canonical SMILES |
CCNC(CC(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound contains a dichloroaniline moiety, an ethylamino group, and a 4-oxobutanoic acid backbone, which contribute to its diverse interactions with biological systems.
- Molecular Formula : C12H14Cl2N2O3
- Molecular Weight : Approximately 304.15 g/mol
Research indicates that the compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential roles in modulating biochemical processes, which could lead to therapeutic applications in areas such as anti-inflammatory and antimicrobial treatments.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Enzyme Inhibition | May inhibit specific enzymes related to inflammation and microbial resistance. |
| Antimicrobial Effects | Exhibits activity against certain bacterial strains, suggesting potential use as an antimicrobial agent. |
| Anti-inflammatory | Potential to modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases. |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that the compound effectively inhibited cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition suggests a pathway for developing anti-inflammatory drugs.
-
Antimicrobial Activity :
- Research conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, highlighting its potential as a therapeutic agent.
-
Cell Line Studies :
- In vitro studies using cancer cell lines indicated that the compound could induce apoptosis in malignant cells while sparing normal cells, suggesting its potential utility in cancer therapy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-(2,3-Dichloroanilino)-2-(dimethylamino)-4-oxobutanoic acid | 17722-66-6 | Similar structure; investigated for anti-inflammatory properties. |
| RSR-13 (a potent allosteric effector) | 127687-08-5 | Exhibits distinct binding patterns compared to others. |
| SAHA (suberoylanilide hydroxamic acid) | 143343-98-0 | Clinically used anticancer agent; shares some mechanistic pathways. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Chloro vs. Methyl Substituents
- 4-(4-Methylanilino)-4-oxobut-2-enoic acid (C₁₁H₁₁NO₃): Features a methyl group on the anilino ring instead of chlorine atoms. Exhibits higher solubility in polar organic solvents (e.g., ethanol, acetone) due to reduced steric and electronic effects compared to dichloro substituents . Synthesized via reaction of p-toluidine with maleic anhydride, achieving 94.23% ± 0.69 yield .
- 4-(2,4-Dichloroanilino)-2-(ethylamino)-4-oxobutanoic acid: The electron-withdrawing chlorine atoms increase acidity (pKa ~2.5–3.5 estimated) and reduce solubility in non-polar solvents .
Chloro vs. Iodo Substituents
- 4-(4-Iodoanilino)-2-methylene-4-oxobutanoic acid (C₁₁H₁₀INO₃): Substitution with iodine (atomic radius 1.33 Å vs. Cl 0.99 Å) leads to distinct crystallographic properties (monoclinic crystal system, P21/c space group) and increased molecular weight (331.10 g/mol) . Potential for radioimaging applications due to iodine’s radiopaque properties, unlike the dichloro analog .
Alkyl Chain and Functional Group Modifications
Ethylamino vs. Unsubstituted Amino Groups
- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (C₁₂H₁₅NO₃): An ethyl group on the phenyl ring enhances lipophilicity (logP ~1.8–2.2) compared to the dichloro derivative (logP ~2.5–3.0) . Molecular weight: 221.25 g/mol, lower than the dichloro compound due to absence of chlorine .
Butyrylamino Substituents
- 4-[5-(Butyrylamino)-2-chloroanilino]-4-oxobutanoic acid (C₁₄H₁₇ClN₂O₄): A butyryl group introduces a longer alkyl chain, increasing molecular weight (312.75 g/mol) and hydrophobic interactions . Contains 3 H-bond donors and 4 H-bond acceptors, enabling stronger intermolecular interactions than the dichloro compound (2 H-bond donors, 3 acceptors) .
Comparison with Natural Analogs
Data Table: Key Structural and Physicochemical Comparisons
Q & A
Q. What computational tools are recommended for predicting metabolic pathways?
- Methodological Answer :
- Software : Use MetaSite or GLORYx to simulate phase I/II metabolism (e.g., hydroxylation of ethylamino groups or glucuronidation of the carboxylic acid) .
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to identify metabolic liabilities .
- In Vitro Validation : Incubate with hepatocytes and analyze metabolites via UPLC-QTOF-MS to confirm predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
